molecular formula C4H12NO3PS B2833343 2-Dimethylphosphorylethanesulfonamide CAS No. 2385358-65-4

2-Dimethylphosphorylethanesulfonamide

Cat. No.: B2833343
CAS No.: 2385358-65-4
M. Wt: 185.18
InChI Key: PROGFSXHLWEYRY-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylethanesulfonamide is a versatile chemical compound with a unique structure that combines both phosphoryl and sulfonamide functional groups. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphorylethanesulfonamide typically involves the reaction of dimethylphosphoryl chloride with ethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

(CH3O)2PCl+H2NCH2CH2SO2NH2(CH3O)2PCH2CH2SO2NH2+HCl\text{(CH}_3\text{O)}_2\text{PCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{SO}_2\text{NH}_2 \rightarrow \text{(CH}_3\text{O)}_2\text{PCH}_2\text{CH}_2\text{SO}_2\text{NH}_2 + \text{HCl} (CH3​O)2​PCl+H2​NCH2​CH2​SO2​NH2​→(CH3​O)2​PCH2​CH2​SO2​NH2​+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphorylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

2-Dimethylphosphorylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl and sulfonamide groups can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This makes the compound valuable in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylphosphorylpropane-1-sulfonamide
  • 2-Dimethylphosphorylbutane-1-sulfonamide
  • 2-Dimethylphosphorylpentane-1-sulfonamide

Uniqueness

2-Dimethylphosphorylethanesulfonamide stands out due to its specific combination of phosphoryl and sulfonamide groups, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where both functional groups are required for activity.

Properties

IUPAC Name

2-dimethylphosphorylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROGFSXHLWEYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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